molecular formula C75H140Na2O17P2 B15092020 disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

Cat. No.: B15092020
M. Wt: 1421.8 g/mol
InChI Key: ZGXBPVVNHLSVRG-NFOZGECASA-L
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Description

Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is a complex organic compound belonging to the class of lysophosphatidylglycerols These compounds are characterized by a glycerol moiety attached to a phosphate group, which is further linked to fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid to form the corresponding esters.

    Phosphorylation: The esterified glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Substitution: The phosphorylated intermediate undergoes substitution reactions with 2-hexylcyclopropyl octanoic acid and pentadecanoic acid to form the final compound.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moieties.

    Reduction: Reduction reactions can occur at the ester linkages, converting them to alcohols.

    Substitution: The phosphate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.

Major Products

    Oxidation: Oxidation products include epoxides and hydroxylated derivatives.

    Reduction: Reduction leads to the formation of glycerol derivatives.

    Substitution: Substitution reactions yield a variety of phospholipid derivatives.

Scientific Research Applications

Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate has several applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes. The fatty acid chains integrate into the lipid bilayer, altering membrane fluidity and permeability. The phosphate group can interact with membrane proteins, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
  • (2R)-2-[(9E,12E)-9,12-Octadecadienoyloxy]-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Uniqueness

Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is unique due to its specific combination of fatty acids and the presence of a cyclopropyl group, which imparts distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C75H140Na2O17P2

Molecular Weight

1421.8 g/mol

IUPAC Name

disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

InChI

InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2/b30-29+;;

InChI Key

ZGXBPVVNHLSVRG-NFOZGECASA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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